molecular formula C20H16N4O3S B7709279 N-(4-methylthiazol-2-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-methylthiazol-2-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No.: B7709279
M. Wt: 392.4 g/mol
InChI Key: WIMCCOVUZHSYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylthiazol-2-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as MTOA, is a chemical compound that has been studied for its potential applications in scientific research. MTOA has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of MTOA is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular processes. MTOA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. MTOA has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
MTOA has been shown to exhibit various biochemical and physiological effects. Studies have shown that MTOA can induce oxidative stress and DNA damage in cells. MTOA has also been shown to inhibit cell proliferation and induce cell death in cancer cells. Additionally, MTOA has been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTOA in lab experiments is its unique chemical structure, which allows it to bind to specific biological targets. This makes it a useful tool for studying cellular processes. Additionally, MTOA has been shown to have low toxicity in vitro, making it a safer alternative to other chemical probes. However, MTOA has some limitations, including its limited solubility in water and its potential for non-specific binding to cellular components.

Future Directions

There are many potential future directions for research involving MTOA. One area of interest is the development of MTOA derivatives with improved solubility and specificity. Additionally, further studies are needed to fully understand the mechanism of action of MTOA and its potential applications in various scientific research fields. Finally, the use of MTOA as a fluorescent probe for imaging biological systems has promising applications in the field of bioimaging and could lead to the development of new diagnostic and therapeutic tools.

Synthesis Methods

The synthesis of MTOA involves a multi-step process that begins with the reaction of 2-aminomethylthiazole with 4-methylthiophenol. This reaction forms 2-(4-methylthiazol-2-ylthio)acetamide, which is then reacted with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol to form MTOA. The synthesis of MTOA has been optimized to produce high yields and purity.

Scientific Research Applications

MTOA has been studied for its potential applications in various scientific research fields. One of the most promising applications of MTOA is in the field of cancer research. Studies have shown that MTOA has anti-tumor activity and can induce cell death in cancer cells. MTOA has also been studied for its potential use as a fluorescent probe for imaging biological systems. Its unique chemical structure allows it to bind to specific biological targets, making it a useful tool for studying cellular processes.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-13-12-28-20(21-13)22-17(25)11-26-16-9-5-8-15(10-16)19-23-18(24-27-19)14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMCCOVUZHSYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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